4-Phenylthiophen-3-amine hydrochloride
CAS No.: 1803609-14-4
Cat. No.: VC5369181
Molecular Formula: C10H10ClNS
Molecular Weight: 211.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803609-14-4 |
|---|---|
| Molecular Formula | C10H10ClNS |
| Molecular Weight | 211.71 |
| IUPAC Name | 4-phenylthiophen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H |
| Standard InChI Key | PMXAZXYDOUTOEW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CSC=C2N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a thiophene ring (C₄H₃S) with:
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A phenyl group at the 4-position.
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A primary amine (-NH₂) at the 3-position, protonated as -NH₃⁺Cl⁻ in its hydrochloride form.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNS | |
| Molecular Weight | 211.71 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=CSC=C2N.Cl | |
| InChIKey | YYXRJTDWTKFYSB-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Features
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NMR: For analogous thiophene derivatives, aromatic protons appear at δ 7.5–7.6 ppm (phenyl group) and δ 6.5–6.9 ppm (thiophene ring) . The amine protons in hydrochloride salts are typically broadened or exchanged in D₂O.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions at m/z 175.04503 (M⁺) and 174.03830 (M⁻) .
Synthesis and Derivatization
Gewald Three-Component Reaction (G-3CR)
A widely used method for thiophene synthesis involves:
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Reactants:
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p-Substituted acetophenone derivatives.
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Methyl cyanoacetate.
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Elemental sulfur.
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Conditions: Reflux in tetrahydrofuran (THF) with diethylamine .
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Outcome: Yields 2-amino-4-arylthiophene-3-carbonitriles, which can be deprotected to amines .
Example:
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 1 | THF, S₈, diethylamine, reflux | 86–92% | 2-Amino-4-arylthiophene |
| 2 | HCl/dioxane, RT | 99% | Amine hydrochloride |
Cyclization of α-(Thiocyanatomethyl) Benzylidenemalononitrile
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Reactants: α-(Thiocyanatomethyl) benzylidenemalononitrile.
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Outcome: Forms 2-amino-4-phenylthiophene-3-carbonitrile, which can be reduced to the amine .
Physicochemical Properties
Solubility and Stability
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Solubility: Hydrochloride salt enhances aqueous solubility compared to the free base.
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Stability: Stable at room temperature; hydrolyzes under strong acidic/basic conditions.
Hazard Profile
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (methanol-d₄):
High-Resolution Mass Spectrometry (HRMS)
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